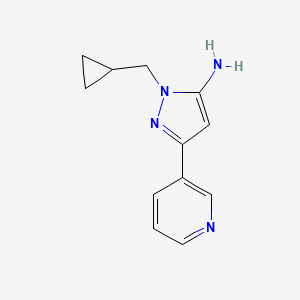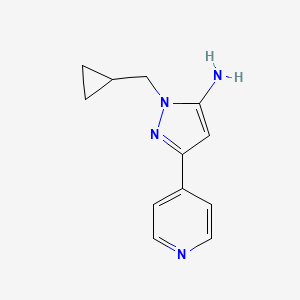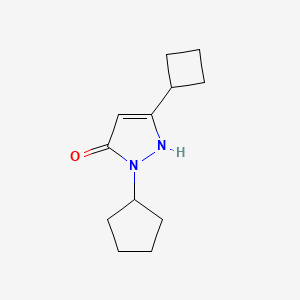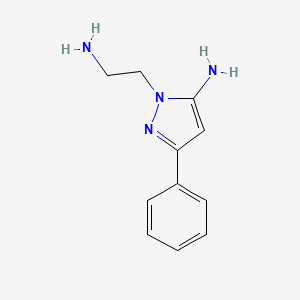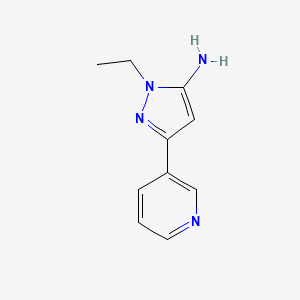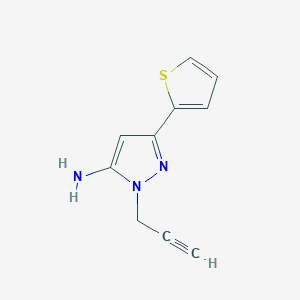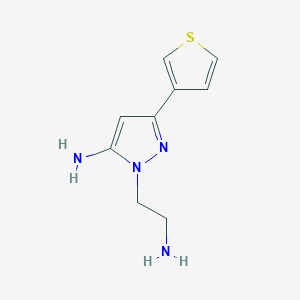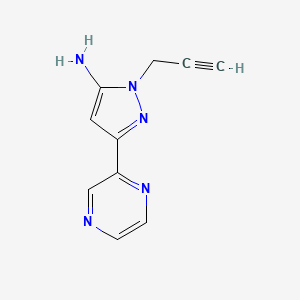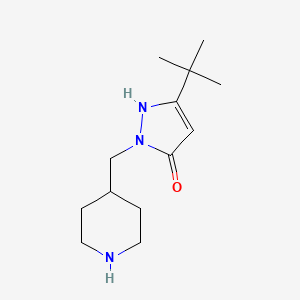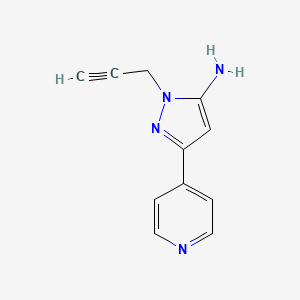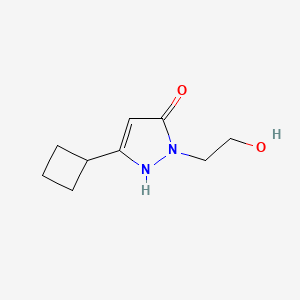
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
3-Cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, also known as CBHP, is an organic compound with a molecular formula of C7H12N2O2. It is a white crystalline solid with a melting point of 81-83 °C. CBHP has been widely studied due to its potential applications in medicine, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis and Heterocyclic Analogues
Regioselective Synthesis : The regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines through the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds reveals the versatility of pyrazole derivatives in forming complex heterocyclic structures. These reactions show good yields and highlight the potential for creating diverse molecular scaffolds (Portilla et al., 2012).
Heterocyclic Analogues of Xanthone : An efficient synthesis of [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, which are analogues of xanthone, showcases the adaptability of pyrazole derivatives in synthesizing novel heterocyclic compounds. This synthesis pathway involves reactions with various halopyridinecarbonyl chlorides, emphasizing the utility of pyrazole derivatives in medicinal chemistry (Eller et al., 2006).
Biological Activities and Applications
Antioxidant and Anticancer Activities : Pyrazole derivatives, such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have been investigated for their antioxidant and anticancer activities. These compounds exhibit cytotoxic properties against several human cell lines and possess significant radical scavenging activity. This research underscores the therapeutic potential of pyrazole derivatives in developing anticancer treatments (Cadena-Cruz et al., 2021).
Cyclin-Dependent Kinase Inhibitors : The development of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines as potent inhibitors of cyclin-dependent kinases (CDKs) highlights another therapeutic application. These inhibitors exhibit strong antiproliferative activity and have been shown to induce apoptosis in cancer cell lines, presenting a dual mechanism of action as kinase inhibitors and molecular glues for cyclin K degradation (Jorda et al., 2022).
Antimicrobial Activity : Novel 5-aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides synthesized under sonochemical conditions demonstrated significant antimicrobial activity against a range of bacterial strains and Candida yeasts. This study provides insight into the potential use of pyrazole derivatives as antimicrobial agents (de Albuquerque et al., 2020).
Eigenschaften
IUPAC Name |
5-cyclobutyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-4-11-9(13)6-8(10-11)7-2-1-3-7/h6-7,10,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVCHFMQXZAOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



